

Spectroscopic Analysis of 3,5-Difluorobenzophenone: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Difluorobenzophenone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **3,5-Difluorobenzophenone**, a valuable fluorinated aromatic ketone in advanced chemical research. While a complete, publicly available dataset for this specific isomer is not readily available, this document compiles and analyzes data from closely related isomers and parent compounds to offer a robust predictive framework for its ^1H NMR, ^{13}C NMR, ^{19}F NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed experimental protocols for acquiring such data are also presented, along with a visual workflow for spectroscopic analysis.

Predicted Spectroscopic Data of 3,5-Difluorobenzophenone

The following tables summarize the predicted and expected spectroscopic data for **3,5-Difluorobenzophenone** based on the analysis of its structural analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for 3,5-Difluorobenzophenone

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
H-2', H-6'	7.8 - 7.9	Doublet or Multiplet	$J_{H-H} \approx 7-8$
H-3', H-5'	7.5 - 7.6	Triplet or Multiplet	$J_{H-H} \approx 7-8$
H-4'	7.6 - 7.7	Triplet or Multiplet	$J_{H-H} \approx 7-8$
H-2, H-6	7.3 - 7.4	Doublet of triplets or Multiplet	$J_{H-F} \approx 6-8, J_{H-H} \approx 2$
H-4	7.2 - 7.3	Triplet of triplets or Multiplet	$J_{H-F} \approx 8-10, J_{H-H} \approx 2$

Note: The phenyl group protons (H-2', H-3', H-4', H-5', H-6') will exhibit chemical shifts and multiplicities similar to those in benzophenone. The protons on the difluorinated ring (H-2, H-4, H-6) will show characteristic splitting patterns due to coupling with the adjacent fluorine atoms.

Table 2: Predicted ^{13}C NMR Data for **3,5-Difluorobenzophenone**

Carbon	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity (due to C-F coupling)	Predicted Coupling Constants (J, Hz)
C=O	194 - 196	Singlet	-
C-1'	137 - 138	Singlet	-
C-2', C-6'	132 - 133	Singlet	-
C-3', C-5'	128 - 129	Singlet	-
C-4'	130 - 131	Singlet	-
C-1	140 - 142	Triplet	$^3\text{J}_{\text{C-F}} \approx 3-5$
C-2, C-6	115 - 117	Doublet	$^2\text{J}_{\text{C-F}} \approx 20-25$
C-3, C-5	162 - 164	Doublet	$^1\text{J}_{\text{C-F}} \approx 245-255$
C-4	110 - 112	Triplet	$^3\text{J}_{\text{C-F}} \approx 8-10$

Note: Carbons on the fluorinated ring will exhibit splitting due to through-bond coupling with fluorine atoms. The one-bond carbon-fluorine coupling ($^1\text{JC-F}$) is typically very large.

Table 3: Predicted ^{19}F NMR Data for **3,5-Difluorobenzophenone**

Fluorine	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
F-3, F-5	-105 to -115	Triplet or Multiplet	$^3\text{JF-H} \approx 6-10$

Note: The chemical shift is referenced to CFCl_3 . The fluorine atoms will be coupled to the ortho- and para-protons on the same ring.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for **3,5-Difluorobenzophenone**

Functional Group	Predicted Absorption Range (cm^{-1})	Description
C=O (Ketone)	1660 - 1680	Strong, sharp carbonyl stretch
C=C (Aromatic)	1580 - 1600, 1450 - 1500	Medium to strong aromatic ring stretches
C-H (Aromatic)	3050 - 3100	Medium C-H stretching
C-F (Aryl Fluoride)	1100 - 1300	Strong C-F stretching

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for **3,5-Difluorobenzophenone**

Ion	Predicted m/z	Description
[M] ⁺	218.05	Molecular ion
[M-C ₆ H ₅] ⁺	141.01	Loss of the unsubstituted phenyl group
[C ₆ H ₅ CO] ⁺	105.03	Benzoyl cation
[C ₆ H ₃ F ₂] ⁺	95.01	Difluorophenyl cation
[C ₆ H ₅] ⁺	77.04	Phenyl cation

Note: The fragmentation pattern is predicted based on the stability of the resulting carbocations.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3,5-Difluorobenzophenone** (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The solution should be homogeneous and free of any particulate matter. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectra are typically recorded on a 400 or 500 MHz spectrometer. For ¹⁹F NMR, a fluorine-observe probe is used, and the chemical shifts are referenced to an external standard such as CFCl₃.

Infrared (IR) Spectroscopy

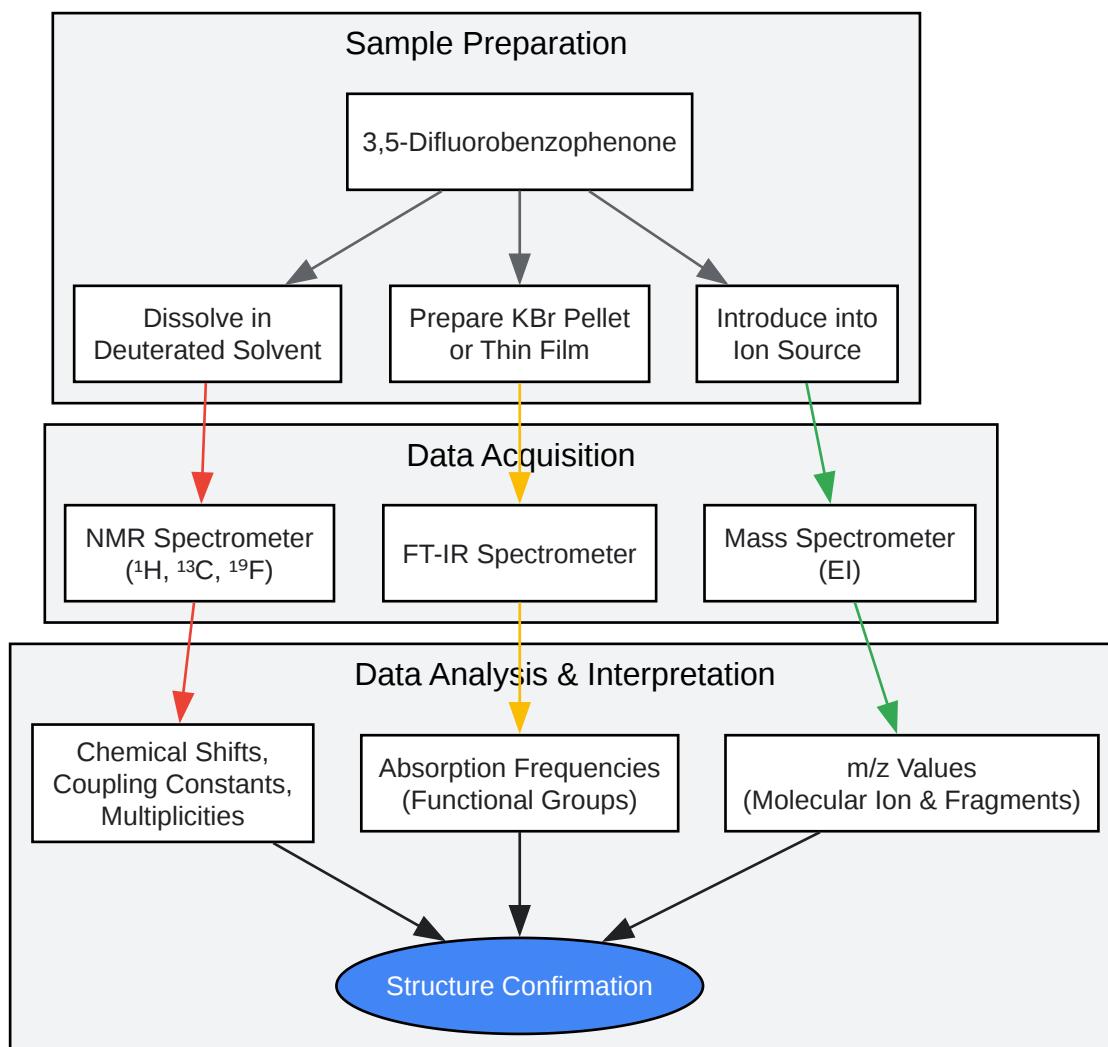
For a solid sample like **3,5-Difluorobenzophenone**, the spectrum can be obtained using the KBr pellet method or as a thin film. For the KBr pellet method, a small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) and pressed into a transparent disk. For the thin film method, a small amount of the solid is dissolved in a volatile solvent (e.g., dichloromethane), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The spectrum is then recorded using an FT-IR spectrometer.

Mass Spectrometry (MS)

The mass spectrum of **3,5-Difluorobenzophenone** can be obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each ion.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **3,5-Difluorobenzophenone**.



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Caption: Workflow for the spectroscopic analysis of **3,5-Difluorobenzophenone**.

This guide serves as a foundational resource for researchers working with **3,5-Difluorobenzophenone**. The predictive data and detailed protocols provided herein will aid in the experimental design, data acquisition, and structural elucidation of this and other related fluorinated compounds.

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